molecular formula C18H8Br2O5S B14620163 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-70-6

4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14620163
CAS No.: 60981-70-6
M. Wt: 496.1 g/mol
InChI Key: UIVLIYODQNAGOI-UHFFFAOYSA-N
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Description

4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

The synthesis of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of benzene derivatives, followed by sulfonylation and cyclization to form the naphthofuran structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s sulfonyl and bromine groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione include:

The uniqueness of this compound lies in its specific combination of bromine and sulfonyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

60981-70-6

Molecular Formula

C18H8Br2O5S

Molecular Weight

496.1 g/mol

IUPAC Name

4-(2,5-dibromophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C18H8Br2O5S/c19-10-5-6-13(20)14(8-10)26(23,24)16-11-4-2-1-3-9(11)7-12-15(16)18(22)25-17(12)21/h1-8H

InChI Key

UIVLIYODQNAGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=C(C=CC(=C4)Br)Br)C(=O)OC3=O

Origin of Product

United States

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